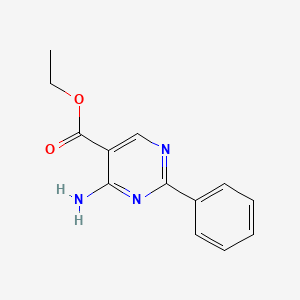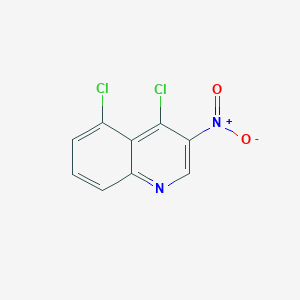
7-Bromo-4-ethyl-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is an organic compound with the molecular formula C11H11BrO indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 4-ethyl-2,3-dihydroinden-1-one: The synthesis of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one typically involves the bromination of 4-ethyl-2,3-dihydroinden-1-one. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development. It could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or resins with enhanced thermal stability or mechanical strength.
Mecanismo De Acción
The exact mechanism of action of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
4-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
7-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-2,3-dihydroinden-1-one: Similar structure but lacks the bromine atom at the 7-position.
Uniqueness:
7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
7-bromo-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
Clave InChI |
AHAXUZWFVUVZRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CCC(=O)C2=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)
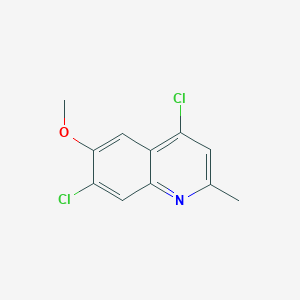
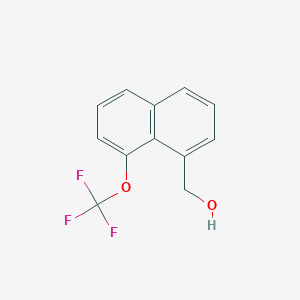

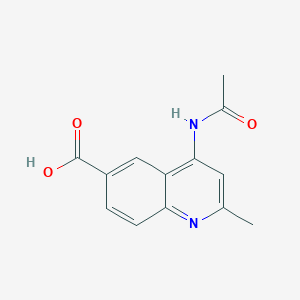
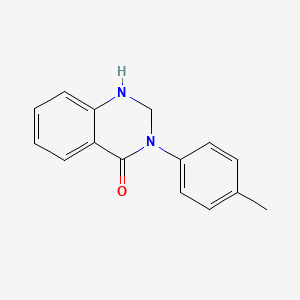
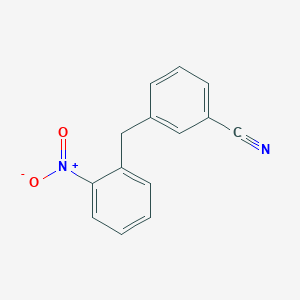
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
